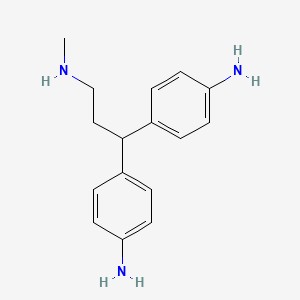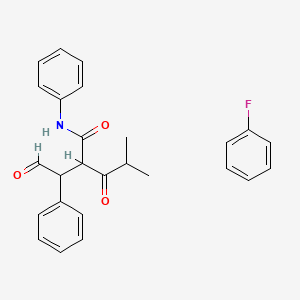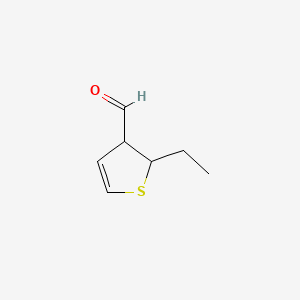
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring. Thiophenes are sulfur-containing five-membered rings that are widely distributed in natural products and bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde typically involves the reaction of aromatic aldehydes with malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol in the presence of triethylamine. This one-pot four-component reaction yields dihydrothiophene derivatives in moderate to good yields .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are well-established and provide efficient routes to various thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes to their corresponding dihydrothiophenes.
Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound of thiophene derivatives, featuring a sulfur atom in a five-membered ring.
2,3-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.
Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and aldehyde group at the 3-position make it a valuable intermediate for synthesizing more complex molecules .
Propriétés
Formule moléculaire |
C7H10OS |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
2-ethyl-2,3-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-2-7-6(5-8)3-4-9-7/h3-7H,2H2,1H3 |
Clé InChI |
KFRXYQGSNRESLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



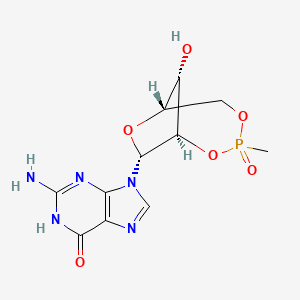

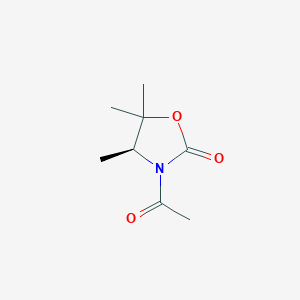
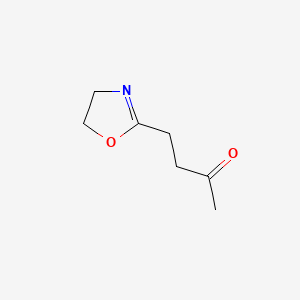

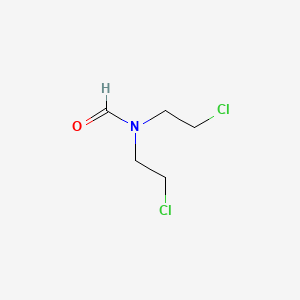

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
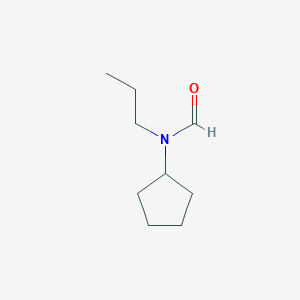
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

